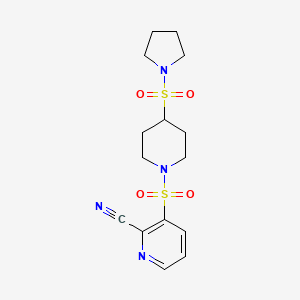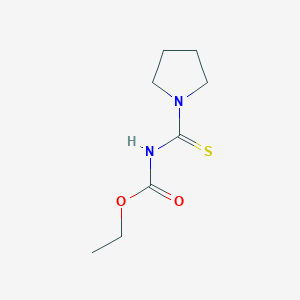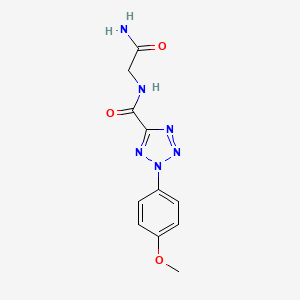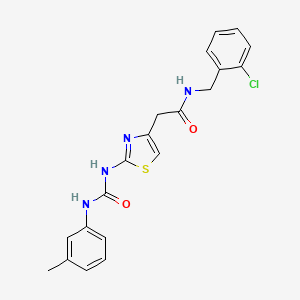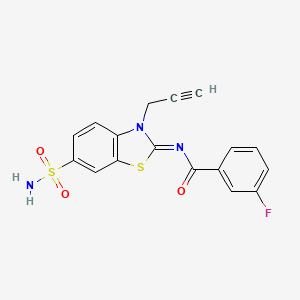
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrazine ring, and a dihydrobenzofuran ring . These types of compounds are often studied for their potential applications in various fields of research.
Molecular Structure Analysis
The compound contains a furan ring, a pyrazine ring, and a dihydrobenzofuran ring . These rings are common in many biologically active compounds and pharmaceuticals .Aplicaciones Científicas De Investigación
Molecular Structure and Interaction
Research on structurally related compounds, such as sulfonamides and pyrazoles with furan units, has shown insights into molecular twists and interactions. Studies have detailed the significant twists in molecules involving pyrazole rings and furan units, leading to specific dihedral angles and interactions that form supramolecular chains and layers through hydrogen bonding and C—H⋯O interactions (A. Asiri, et al., 2012).
Antibacterial and Antitubercular Properties
Compounds containing a sulfonamido moiety have been synthesized with the aim of finding new antibacterial agents. A variety of heterocyclic compounds, including pyran, pyridine, and pyrazole derivatives, have been synthesized and tested for their antibacterial activity, with some showing high activities (M. E. Azab, et al., 2013). Additionally, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in addressing tuberculosis (S. Kantevari, et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, heterocyclic compounds containing pyrazine and dibenzofuran units have been explored for their application in red phosphorescent organic light-emitting diodes (OLEDs). The synthesis and characterization of these materials revealed suitable triplet energies and showed that they can significantly enhance the external quantum efficiency of OLEDs, demonstrating their utility in advanced electronic devices (Xiangyang Liu, et al., 2016).
Corrosion Inhibition
Compounds with furan and sulfonamide units have been evaluated as inhibitors for mild steel corrosion in acidic media. Studies have shown that these compounds can effectively reduce corrosion, acting as mixed-type inhibitors. This application is crucial in industrial processes where corrosion resistance is necessary to prolong the lifespan of metal components (Hari Kumar Sappani, S. Karthikeyan, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-25(22,13-3-4-15-12(10-13)5-9-24-15)20-11-14-17(19-7-6-18-14)16-2-1-8-23-16/h1-4,6-8,10,20H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFRILBWNIYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
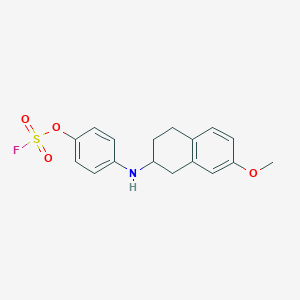
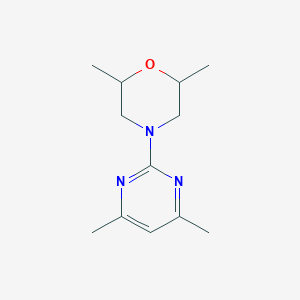
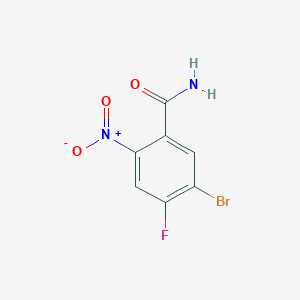
![1-[2-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2628833.png)
![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
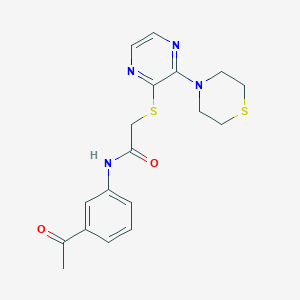

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)
